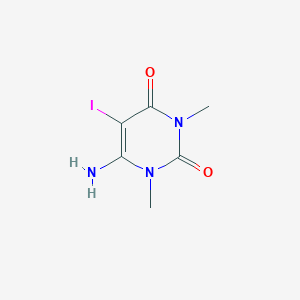

6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-5-iodo-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPRGKRBCDQDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571969 | |

| Record name | 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200190-41-6 | |

| Record name | 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the iodination of a precursor pyrimidine compound. One common method includes the following steps:

Starting Material: 1,3-dimethyluracil

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 serves as a reactive site for nucleophilic substitution due to its electronegativity and leaving-group potential. Key findings include:

-

Arylthio Group Introduction : Reaction with thiophenol derivatives under basic conditions (K₂CO₃/DMF) replaces iodine with arylthio groups, forming 5-arylthio derivatives .

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids replaces iodine with aromatic rings (e.g., phenyl, naphthyl) . Typical conditions: Pd(PPh₃)₄, Na₂CO₃, 80°C, 12h.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiolation | Thiophenol/K₂CO₃ | 5-ArS | 78–92% | , |

| Suzuki Coupling | ArB(OH)₂/Pd catalyst | 5-Ar | 65–85% |

Oxidation and Reduction

The dione system and amino group participate in redox chemistry:

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the amino group to a nitro group, forming 6-nitro derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though this reaction is less common due to steric hindrance from methyl groups.

Multicomponent Cyclization

This compound acts as a precursor in synthesizing fused heterocycles:

-

Pyrimido[4,5-d]pyrimidines : Reacts with aldehydes and amines in a three-component reaction to form bicyclic systems. For example, condensation with 4-methoxybenzaldehyde and p-anisidine yields tetrahydropyrimido[4,5-d]pyrimidine derivatives (93% yield) .

Mechanism :

-

Schiff base formation between aldehyde and amine.

-

Nucleophilic attack by the amino group of the pyrimidine.

Functionalization at the Amino Group

The 6-amino group undergoes acylation and alkylation:

-

Acylation : Reacts with acryloyl chloride (CH₂=CHCOCl) to form N-acryloyl derivatives, enhancing biological activity .

-

Methylation : Dimethyl sulfate or CH₃I in basic media converts the amino group to N-methylamino .

Halogen Exchange

The iodine atom can be replaced by other halogens under specific conditions:

-

Fluorination : AgF or KF in DMF at 120°C substitutes iodine with fluorine.

-

Bromination : HBr/AcOH achieves bromine substitution, though yields are lower (~60%).

Hydrolysis and Stability

The compound shows pH-dependent stability:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the pyrimidine ring, yielding urea derivatives.

-

Basic Hydrolysis : NaOH (1M) selectively removes the methyl groups, forming 6-amino-5-iodouracil .

Comparative Reactivity of Halogenated Analogs

| Compound | Reactivity with Thiophenol | Suzuki Coupling Efficiency |

|---|---|---|

| 6-Amino-5-iodo-1,3-dimethyl | 78–92% | 65–85% |

| 6-Amino-5-bromo-1,3-dimethyl | 60–75% | 50–70% |

| 6-Amino-5-chloro-1,3-dimethyl | <50% | 30–45% |

Iodine’s superior leaving-group ability enhances reactivity in cross-coupling compared to bromo/chloro analogs.

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced pharmacological properties:

-

Anticancer Activity : Acryloyl derivatives inhibit EGFR kinase (IC₅₀ = 0.18 µM) .

-

Antiviral Potential : 5-Arylthio analogs exhibit activity against HIV-1 (EC₅₀ = 2.7 µM) .

This compound’s versatility in nucleophilic substitution, cyclization, and functionalization makes it valuable for medicinal chemistry and materials science. Its iodine atom remains the most reactive site, enabling precise structural modifications for tailored applications.

Scientific Research Applications

Pharmaceutical Development

6-Amino-5-iodo-1,3-dimethylpyrimidine derivatives have been explored for their potential as:

- Antiviral Agents: Research indicates that modifications of pyrimidine compounds can inhibit viral replication. Studies have shown that similar compounds exhibit activity against various viruses, suggesting potential for this compound in antiviral drug development .

- Anticancer Drugs: Pyrimidine derivatives are known to interfere with nucleic acid synthesis. This compound's structural properties may allow it to act as a precursor for developing anticancer agents targeting DNA or RNA synthesis pathways .

Agricultural Chemistry

The compound can be used in the formulation of:

- Herbicides: Due to its ability to inhibit certain biochemical pathways in plants, it may serve as a base structure for developing selective herbicides that target specific weed species without harming crops .

- Fungicides: Similar chemical structures have demonstrated antifungal properties, making this compound a candidate for further research into agricultural fungicides .

Organic Synthesis

6-Amino-5-iodo-1,3-dimethylpyrimidine can act as:

- Building Block for Synthesis: Its reactive amino and iodine groups allow it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. This makes it valuable in synthesizing more complex organic molecules .

Case Study 1: Antiviral Activity

In a study conducted on pyrimidine derivatives, 6-amino-5-iodo compounds were shown to exhibit significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase, highlighting the potential of this compound in antiviral drug discovery .

Case Study 2: Herbicidal Properties

Research published in agricultural chemistry journals demonstrated that derivatives of 6-amino-pyrimidines showed effective herbicidal activity against specific weed species. The study concluded that these compounds could be developed into new herbicides with lower environmental impact compared to existing products.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Pharmaceutical | Antiviral agents | Inhibitory effects on viral replication |

| Anticancer drugs | Potential interference with nucleic acid synthesis | |

| Agricultural Chemistry | Herbicides | Effective against specific weed species |

| Fungicides | Demonstrated antifungal properties | |

| Organic Synthesis | Building block for complex molecules | Reactive functional groups facilitate diverse reactions |

Mechanism of Action

The mechanism of action of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Schiff Base Derivatives (e.g., 6-Amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4-dione)

- Structural Difference: Replaces the 5-iodo group with a benzylideneamino-thiomethyl moiety .

- Impact: Enhanced π-π stacking due to aromatic benzylidene group. Intramolecular C–H···S and hydrogen bonds stabilize the crystal lattice, improving thermal stability .

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (Compound 18e)

- Structural Difference : Ethyl groups replace methyl groups at positions 1 and 3 .

- Impact :

- Increased lipophilicity and altered solubility profile.

- Bulkier substituents may hinder interactions with enzyme active sites.

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione (CAS 671191-99-4)

- Structural Difference: Benzylamino group at position 5 instead of iodine .

- Impact: Basic amino group enhances water solubility. Potential for hydrogen bonding via NH groups, altering biological target affinity.

Fused-Ring Systems and Pharmacological Activity

Pyrido[3,2-d]pyrimidine Derivatives (e.g., Compound 15)

- Structural Difference : Fused pyridine ring adds aromaticity .

- Increased rigidity may reduce metabolic degradation .

Pyrano[2,3-d]pyrimidine Derivatives (5a–j)

Biological Activity

6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly its effects on various enzymatic pathways and its potential therapeutic applications.

- Molecular Formula : C₆H₈IN₃O₂

- Molecular Weight : 281.05 g/mol

- CAS Number : 200190-41-6

- Physical Form : Solid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 6-amino-5-iodo-1,3-dimethylpyrimidine. In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.0039 | Antibacterial |

| Compound B | 0.025 | Antifungal |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Research indicates that derivatives of pyrimidines can act as β-glucuronidase inhibitors, which are crucial in drug metabolism and detoxification processes. These findings suggest that 6-amino-5-iodo-1,3-dimethylpyrimidine may exhibit similar inhibitory effects, potentially leading to its use in therapeutic applications targeting metabolic disorders .

Case Studies

- Study on Antibacterial Activity : A study evaluated various pyrimidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the pyrimidine ring significantly enhanced antibacterial activity .

- β-glucuronidase Inhibition : Another study focused on synthesizing and evaluating the inhibitory effects of different pyrimidine derivatives on β-glucuronidase activity. The findings revealed that some compounds exhibited IC50 values significantly lower than standard inhibitors, indicating a potent inhibitory effect .

The biological activity of 6-amino-5-iodo-1,3-dimethylpyrimidine is believed to be linked to its structural features that facilitate interaction with biological targets such as enzymes and microbial cell membranes. The presence of iodine and amino groups may enhance the compound's ability to form hydrogen bonds and interact with active sites of enzymes or receptors.

Q & A

Q. What are standard synthetic routes for 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via alkylation and halogenation steps. For example:

- Step 1 : Alkylation of 6-amino-1,3-dimethyluracil using alkyl halides (e.g., ethyl iodide) in DMF with K₂CO₃ as a base, yielding intermediates like 6-amino-1,3-diethylpyrimidine-2,4-dione (40–53% yields) .

- Step 2 : Iodination at position 5 using iodine sources (e.g., NIS or I₂) under controlled temperatures (0–25°C) to avoid over-halogenation. Reaction monitoring via TLC or LCMS is critical .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- 1H/13C NMR : To confirm substitution patterns and regioselectivity (e.g., δ 4.91 ppm for cyclopropyl protons, δ 1.19 ppm for ethyl groups) .

- LCMS : For molecular weight verification (e.g., [M+H]⁺ at m/z 196.2) .

- Melting Point : Used to assess purity (e.g., 154–187°C for related derivatives) .

Advanced Research Questions

Q. How can iodination at position 5 be optimized to minimize competing side reactions?

- Reagent Selection : Use N-iodosuccinimide (NIS) over molecular iodine for better regioselectivity .

- Temperature Control : Maintain reactions at 0–5°C to suppress di-iodination or ring oxidation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity .

Q. What strategies enable the introduction of heterocyclic substituents (e.g., thiazoles) into the pyrimidine core?

- Thioacetamide Cyclization : React 6-bromoacetyl intermediates with thioacetamide in acetic acid to form thiazole rings (e.g., 5-methyl-6-(2-methylthiazol-4-yl) derivatives) .

- Mannich Bases : Employ aryl-alkanone Mannich bases to functionalize position 6, followed by Vilsmeier formylation for pyrido[2,3-d]pyrimidine ring annulation .

Q. How can structural stability and intermolecular interactions be analyzed via crystallography?

- X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions in 6-(trifluoromethyl)pyrimidine derivatives) to assess crystal packing and stability .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding patterns observed in crystal structures .

Q. How should contradictions in biological activity data (e.g., eEF-2K inhibition) be addressed?

- Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-specific effects .

- Structural Analogues : Test derivatives with varying substituents (e.g., cyclopropyl vs. ethyl groups) to isolate structure-activity relationships (SAR) .

Methodological Considerations

- Reaction Optimization : Use fractional factorial designs to evaluate solvent/base combinations for alkylation efficiency .

- Analytical Cross-Validation : Combine NMR, LCMS, and HPLC to resolve ambiguities in regioselectivity (e.g., distinguishing 5-iodo vs. 6-iodo isomers) .

- Crystallography Workflow : Recrystallize from ethanol/CH₂Cl₂/ether mixtures to obtain high-quality single crystals for diffraction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.